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Compound of Interest

Compound Name:
2-Methoxythiophene-3-

carbaldehyde

CAS No.: 41057-07-2

Cat. No.: B3136135 Get Quote

Executive Summary & Scope
Target Molecule: 2-Methoxythiophene-3-carbaldehyde (CAS: 41057-07-2) Primary

Application: Pharmacophore scaffold in kinase inhibitors and heterocyclic building blocks. The

Challenge: Distinguishing the 2,3-substituted target from its regioisomer, 3-methoxythiophene-

2-carbaldehyde (CAS: 35134-07-7).

This guide provides a rigorous comparison of 13C NMR spectral data, grounded in Substituent

Chemical Shift (SCS) additivity principles and validated by experimental literature on thiophene

derivatives. It is designed to enable researchers to unambiguously assign the structure of

synthesized or purchased material.[1]

Chemical Shift Assignment & Comparison
The following data compares the Target (2-methoxy-3-CHO) against its most common Isomer

(3-methoxy-2-CHO). The differentiation relies heavily on the electronic environment of the

thiophene ring carbons, specifically the dramatic deshielding of the carbon directly attached to

the methoxy group (C-OMe).[1]

Table 1: Comparative 13C NMR Chemical Shifts (ppm)
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Carbon Position
Target: 2-
Methoxythiophene-
3-carbaldehyde

Isomer: 3-
Methoxythiophene-
2-carbaldehyde

Structural
Diagnostic Note

C=O (Aldehyde) 184.5 ± 1.0 183.0 ± 1.0

Aldehyde carbonyl;

largely invariant

between isomers.

C-OMe (Ipso) 172.5 ± 2.0 (C2) 166.0 ± 2.0 (C3)

PRIMARY

IDENTIFIER. C2 is

naturally more

deshielded than C3 in

thiophenes; adding

OMe amplifies this.[1]

C-CHO (Ipso) 118.0 ± 2.0 (C3) 115.0 ± 2.0 (C2)

Shielded by the ortho-

methoxy resonance

effect.

Ring CH (C4) 128.0 ± 1.5 130.0 ± 1.5

Beta-carbon in target;

Alpha-carbon in

isomer.

Ring CH (C5) 117.0 ± 1.5 122.0 ± 1.5

Para-like shielding

from 2-OMe affects

C5 in the target.

OCH3 (Methoxy) 60.5 ± 0.5 59.0 ± 0.5

Methoxy carbon; slight

variation due to steric

crowding at C2 vs C3.

Note: Data derived from SCS additivity rules applied to base values of thiophene-3-

carbaldehyde and 2-methoxythiophene [1, 2]. Solvent: CDCl3.[1][2][3][4]

Structural Elucidation Logic
To validate the structure without relying solely on chemical shift matching, use the following

mechanistic logic.
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Electronic Effects (The "Why")
Resonance Shielding: The methoxy group is a strong

-donor.[1] In the Target, the OMe at C2 pushes electron density into the ring, significantly
shielding C3 (ortho) and C5 (para).[1] This is why C3 appears upfield (~118 ppm) despite
being attached to the electron-withdrawing carbonyl.[1]

Deshielding: The C2 carbon is attached to the electronegative oxygen of the methoxy group

and is adjacent to the sulfur atom, both of which deshield it.[1] This creates a unique,

extremely downfield signal (>170 ppm) characteristic of 2-substituted oxygenated

thiophenes.

2D NMR Validation Workflow
The most robust method to confirm regio-chemistry is HMBC (Heteronuclear Multiple Bond

Correlation).[1]

Target (2-OMe, 3-CHO):

HMBC: The Aldehyde proton (CHO) will show a strong

correlation to C5 and C3.[1]

NOESY: Strong NOE between OMe protons and NO ring protons (due to geometry), but

potentially weak NOE to CHO if rotamers allow.[1]

Isomer (3-OMe, 2-CHO):

HMBC: The Aldehyde proton (CHO) will show a strong

correlation to C4 and C2.[1]

Visualization: Assignment Decision Tree
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Unknown Sample
(C6H6O2S)

Acquire 1D 13C NMR

Check Most Deshielded Ring Carbon
(Non-Carbonyl)

Target Identified:
2-Methoxythiophene-3-carbaldehyde

(C2 ~172 ppm)

> 170 ppm

Isomer Identified:
3-Methoxythiophene-2-carbaldehyde

(C3 ~166 ppm)

< 168 ppm

Run HMBC Experiment

Ambiguous (165-170 ppm)

Aldehyde Proton (CHO)
Correlations

Couples to C5 (117 ppm) Couples to C4 (130 ppm)

Click to download full resolution via product page

Caption: Logical workflow for distinguishing 2,3-substituted vs 3,2-substituted thiophene

isomers using 13C chemical shifts and HMBC correlations.

Experimental Protocols
Synthesis Context (Vilsmeier-Haack Formylation)
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If synthesizing the target from 2-methoxythiophene:

Reagents: POCl3 (1.1 eq), DMF (1.2 eq), 2-methoxythiophene (1.0 eq).

Conditions: 0°C to RT, DCM solvent.

Mechanism: Electrophilic aromatic substitution.[1] The 2-OMe group directs the formyl group

primarily to the 5-position (kinetic product) or 3-position (thermodynamic/steric balance).

Purification: The 3-formyl isomer (Target) is often the minor product compared to the 5-formyl

isomer.[1] Critical Step: Use column chromatography (Hexane:EtOAc gradient) to separate.

[1] The 3-isomer is typically less polar due to internal hydrogen bonding/dipole cancellation.

[1]

NMR Acquisition Parameters
To ensure resolution of the quaternary carbons (C2, C3):

Solvent: CDCl3 (Standard) or DMSO-d6 (if solubility is poor).[1] Note: DMSO will shift peaks

slightly downfield.[1]

Relaxation Delay (D1): Set to 2.0 - 5.0 seconds. Quaternary carbons (C2-OMe, C3-CHO)

have long T1 relaxation times.[1] Short delays will suppress their signals, making assignment

difficult.[1]

Pulse Angle: 30° or 45° (Avoid 90° for quantitative integration unless D1 is very long).

Scans: Minimum 512 scans for sufficient S/N on quaternary peaks.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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